molecular formula C15H21FN2O4S B6971634 4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide

Cat. No.: B6971634
M. Wt: 344.4 g/mol
InChI Key: SNKRYOLJYLMFMJ-UHFFFAOYSA-N
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Description

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a methanesulfonamido group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: The cyclopentyl moiety is prepared through a series of reactions, including cyclization and functional group modifications.

    Introduction of the methanesulfonamido group: The methanesulfonamido group is introduced via sulfonation reactions, often using methanesulfonyl chloride as a reagent.

    Coupling with the benzamide moiety: The final step involves coupling the cyclopentyl intermediate with the benzamide moiety, which includes the fluorine and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanesulfonamido group to an amine.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-22-14-8-10(6-7-12(14)16)15(19)17-9-11-4-3-5-13(11)18-23(2,20)21/h6-8,11,13,18H,3-5,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRYOLJYLMFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2CCCC2NS(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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